2-Methyl-4-phenyl-1,5-dioxocan-2-ol
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Overview
Description
2-Methyl-4-phenyl-1,5-dioxocan-2-ol is an organic compound with the molecular formula C11H12O3 It is a member of the dioxocane family, characterized by a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-1,5-dioxocan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-phenyl-1,5-dioxocane with an oxidizing agent to introduce the hydroxyl group at the 2-position. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-1,5-dioxocan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-4-phenyl-1,5-dioxocan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-1,5-dioxocan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the dioxocane ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3-oxazoline: Known for its acaricidal activity and used in pesticide development.
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Used in organic synthesis and as an intermediate in pharmaceutical production.
Uniqueness
2-Methyl-4-phenyl-1,5-dioxocan-2-ol is unique due to its specific structural features, including the dioxocane ring and the presence of both hydroxyl and phenyl groups.
Properties
CAS No. |
652146-04-8 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methyl-4-phenyl-1,5-dioxocan-2-ol |
InChI |
InChI=1S/C13H18O3/c1-13(14)10-12(15-8-5-9-16-13)11-6-3-2-4-7-11/h2-4,6-7,12,14H,5,8-10H2,1H3 |
InChI Key |
CAUAWBHMBZHAJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OCCCO1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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